2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
Description
Molecular Formula: C₁₄H₂₀N₄O·3HCl
Structural Features:
- Core: Benzimidazole (1H-1,3-benzodiazole) substituted at position 6 with a morpholin-4-ylmethyl group.
- Side Chain: Ethylamine (-CH₂CH₂NH₂) at position 2, protonated as a trihydrochloride salt.
- Key Functional Groups:
- Morpholine ring (improves solubility and bioavailability).
- Protonated amine (enhances water solubility).
Properties
Molecular Formula |
C14H23Cl3N4O |
|---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
2-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H20N4O.3ClH/c15-4-3-14-16-12-2-1-11(9-13(12)17-14)10-18-5-7-19-8-6-18;;;/h1-2,9H,3-8,10,15H2,(H,16,17);3*1H |
InChI Key |
DBORTEZEZFWXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzodiazole Core
- 2-Aminobenzimidazole derivatives or o-phenylenediamines
- Suitable aldehydes or ketones for condensation
- Cyclization is achieved through condensation of o-phenylenediamines with aldehydes under acidic or basic conditions, often using reflux in solvents like ethanol or dimethylformamide (DMF).
- Sodium metabisulfite or other reducing agents may be employed to facilitate ring closure.
- Nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization, yields the benzimidazole nucleus.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Benzodiazole core synthesis | o-Phenylenediamine + aldehyde | Ethanol / DMF | Reflux, acid/base catalysis | 70-85 | Cyclization via condensation |
| 2. Morpholine substitution | Benzodiazole derivative + morpholine | DMF / DMSO | 60-80°C | 65-75 | Nucleophilic substitution |
| 3. Ethan-1-amine attachment | Benzodiazole-morpholine + haloalkane | Ethanol / acetonitrile | Reflux | 60-70 | Alkylation reaction |
| 4. Salt formation | Free base + HCl | Water / ethanol | Room temperature | Quantitative | Precipitation of salt |
Literature and Research Data
- The synthesis of benzimidazole derivatives, including morpholine substitutions, has been optimized under mild conditions with yields ranging from 65% to 85%, emphasizing the importance of solvent choice and reaction temperature (Reference).
- The use of sodium metabisulfite adducts of aldehydes in cyclization reactions enhances the selectivity and purity of the benzodiazole core (Reference).
- Salt formation with hydrochloric acid is a standard procedure, ensuring the compound's stability and facilitating pharmaceutical formulation.
- The synthesis pathways are adaptable, allowing for modifications to introduce various substituents, which can influence biological activity.
- The process benefits from spectroscopic monitoring (IR, NMR, MS) at each step to confirm structural integrity.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Core Heterocycles
- Target Compound : Benzimidazole core (aromatic, planar) with hydrogen-bonding capability via NH groups .
- Pyridine Derivative : Pyridine ring (electron-deficient) with morpholine at position 6; less aromatic stabilization than benzimidazole.
- Benzothiazole Derivative : Benzothiazole (sulfur-containing heterocycle) with strong electron-withdrawing CF₃ group, enhancing metabolic stability.
Substituent Effects
- Morpholine Group : Present in the target compound and pyridine derivative; improves aqueous solubility and membrane permeability .
- Trifluoromethyl (CF₃) : In the benzothiazole derivative, increases lipophilicity (logP) and resistance to oxidative metabolism .
- Trihydrochloride vs. Dihydrochloride : The target compound’s trihydrochloride salt offers higher solubility (~369 g/mol) compared to dihydrochloride analogs (~266 g/mol) .
Physicochemical and Analytical Properties
- Solubility : The target compound’s trihydrochloride form ensures high water solubility, critical for oral bioavailability. Neutral compounds (e.g., 5-(1H-benzodiazol-2-yl)-2-methoxyaniline) exhibit lower solubility .
- Collision Cross-Section (CCS) : The target compound’s [M+H]⁺ CCS (161.0 Ų) reflects a compact structure, while [M+Na]⁺ (172.9 Ų) suggests adduct-induced conformational changes . Comparable data for other compounds are unavailable.
Biological Activity
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a compound with notable potential in medicinal chemistry, particularly in the development of pharmacological agents. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N4O, with a molecular weight of approximately 260.16 g/mol. The compound features a benzodiazole core substituted with a morpholine group, which is known for enhancing solubility and bioavailability.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O |
| SMILES | C1COCCN1CC2=CC3=C(C=C2)N=C(N3)CCN |
| InChI | InChI=1S/C14H20N4O/c15... |
| Monoisotopic Mass | 260.1637 Da |
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Anticancer Activity : Preliminary studies suggest that benzodiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in malignant cells.
- Neuroprotective Effects : Morpholine-containing compounds have been associated with neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial and fungal strains, indicating potential use as antimicrobial agents.
Anticancer Research
A study on similar benzodiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating effective concentrations for inhibiting cell growth .
Neuroprotection
Another investigation highlighted the neuroprotective effects of morpholine derivatives in models of neurodegeneration, suggesting mechanisms involving the modulation of glutamate receptors and reduction of apoptosis markers .
Safety Profile
The safety profile of this compound has not been extensively documented; however, related compounds often exhibit irritative properties and require careful handling due to potential toxicity .
Hazard Statements
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield?
- Methodological Answer :
- The synthesis involves coupling a morpholine derivative with a benzodiazole precursor. Key steps include:
Morpholine functionalization : Introduce the morpholinylmethyl group via nucleophilic substitution or reductive amination .
Benzodiazole formation : Cyclize substituted benzene derivatives using nitrating agents or condensation reactions under controlled pH (6–8) and temperature (60–80°C) .
Final amine hydrochloridation : Precipitate the product using HCl gas or concentrated HCl in ethanol .
- Critical parameters :
- Solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation).
- Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Reaction time optimization to minimize byproducts .
Q. Which analytical techniques are essential for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for morpholine protons (δ 3.5–3.7 ppm) and benzodiazole aromatic protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : Refine using SHELXL to resolve bond lengths/angles and confirm protonation states .
- Mass spectrometry (MS) : Validate molecular weight (M+ = 296.3 g/mol for free base; trihydrochloride adds ~109.2 g/mol) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?
- Methodological Answer :
- Twinning detection : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- Disorder modeling : Apply PART/SUMP restraints for flexible morpholine rings or benzodiazole substituents .
- Validation : Cross-check with puckering coordinates (Cremer-Pople parameters) to assess ring conformations .
Q. What computational strategies predict biological interactions or reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases, GPCRs) via morpholine’s hydrogen-bonding motifs .
- ADMET profiling : Predict pharmacokinetics (e.g., logP = 1.8 ± 0.2) using QikProp or SwissADME .
Q. How to optimize reaction conditions to mitigate low yields in morpholine-benzodiazole coupling?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, THF) for improved reagent solubility .
- Catalyst optimization : Compare Pd(OAc)₂ vs. CuI for cross-coupling efficiency .
- In-situ monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry .
Q. How to address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Basis set validation : Re-run DFT calculations with larger basis sets (e.g., 6-311++G**) to improve NMR shift accuracy .
- Solvent correction : Apply IEF-PCM or COSMO models to account for solvent effects in simulated IR spectra .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry under vacuum to prevent hydrolysis of the trihydrochloride salt .
- Storage conditions : Maintain at -20°C in amber vials under argon; monitor degradation via monthly HPLC (C18 column, 0.1% TFA mobile phase) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Dose-response validation : Re-test in standardized assays (e.g., MTT for cytotoxicity) with controls for salt form interference .
- Batch variability : Characterize impurities via LC-MS and correlate with activity outliers .
Key Structural and Analytical Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular weight (free base) | 296.3 g/mol | |
| X-ray refinement software | SHELXL-2018 (R-factor < 5%) | |
| Characteristic IR peaks | N-H stretch: 3300 cm⁻¹; C=N: 1600 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
